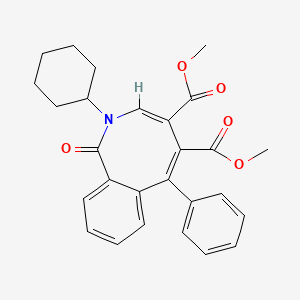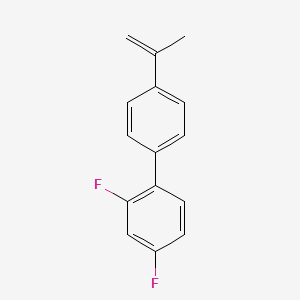
2,4-Difluoro-4'-(prop-1-en-2-yl)-1,1'-biphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Difluoro-4’-(prop-1-en-2-yl)-1,1’-biphenyl is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of two fluorine atoms at the 2 and 4 positions on one phenyl ring and a prop-1-en-2-yl group at the 4’ position on the other phenyl ring. Biphenyl derivatives are known for their diverse applications in various fields, including materials science, pharmaceuticals, and agrochemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Difluoro-4’-(prop-1-en-2-yl)-1,1’-biphenyl typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,4-difluorobenzene and 4-bromo-1,1’-biphenyl.
Grignard Reaction: The 4-bromo-1,1’-biphenyl is reacted with magnesium in anhydrous ether to form the corresponding Grignard reagent.
Coupling Reaction: The Grignard reagent is then coupled with 2,4-difluorobenzene in the presence of a palladium catalyst to form the desired biphenyl derivative.
Alkylation: The final step involves the alkylation of the biphenyl derivative with prop-1-en-2-yl bromide under basic conditions to yield 2,4-Difluoro-4’-(prop-1-en-2-yl)-1,1’-biphenyl.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Difluoro-4’-(prop-1-en-2-yl)-1,1’-biphenyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydro derivatives.
Substitution: The fluorine atoms and the prop-1-en-2-yl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a palladium catalyst are commonly used.
Substitution: Reagents such as sodium hydride (NaH) and alkyl halides are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce hydro derivatives.
Applications De Recherche Scientifique
2,4-Difluoro-4’-(prop-1-en-2-yl)-1,1’-biphenyl has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: The compound is used in the development of advanced materials, such as liquid crystals and polymers.
Mécanisme D'action
The mechanism of action of 2,4-Difluoro-4’-(prop-1-en-2-yl)-1,1’-biphenyl depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The presence of fluorine atoms can enhance the compound’s lipophilicity and metabolic stability, making it a valuable candidate for drug development.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Difluoro-1,1’-biphenyl: Lacks the prop-1-en-2-yl group, making it less versatile in certain applications.
4’-(Prop-1-en-2-yl)-1,1’-biphenyl: Lacks the fluorine atoms, which may reduce its biological activity and stability.
2,4-Dichloro-4’-(prop-1-en-2-yl)-1,1’-biphenyl: Chlorine atoms instead of fluorine, which can alter its reactivity and properties.
Uniqueness
2,4-Difluoro-4’-(prop-1-en-2-yl)-1,1’-biphenyl is unique due to the presence of both fluorine atoms and the prop-1-en-2-yl group. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
55258-82-7 |
|---|---|
Formule moléculaire |
C15H12F2 |
Poids moléculaire |
230.25 g/mol |
Nom IUPAC |
2,4-difluoro-1-(4-prop-1-en-2-ylphenyl)benzene |
InChI |
InChI=1S/C15H12F2/c1-10(2)11-3-5-12(6-4-11)14-8-7-13(16)9-15(14)17/h3-9H,1H2,2H3 |
Clé InChI |
UYBHPLLJZVCBCW-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)C1=CC=C(C=C1)C2=C(C=C(C=C2)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![benzyl (2S,5R,6R)-6-formamido-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B14640882.png)
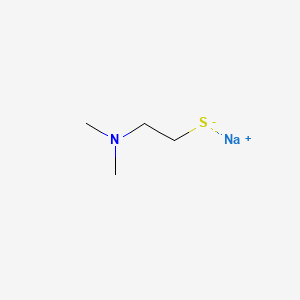
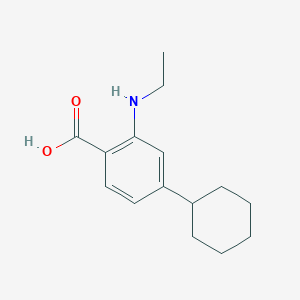
![(E)-N-(4-Butylphenyl)-1-[4-(trimethylstannyl)phenyl]methanimine](/img/structure/B14640893.png)
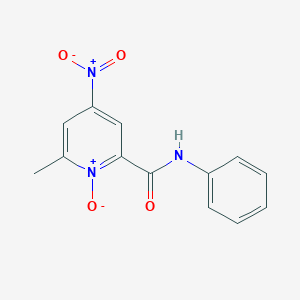
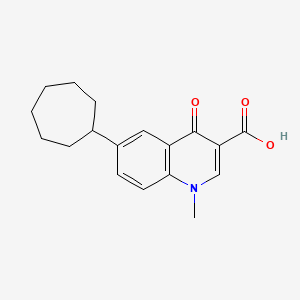
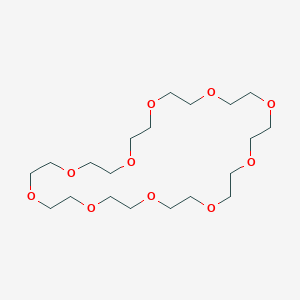

![Butyl 4-[2-(2-phenylpropan-2-yl)hydrazinylidene]pentanoate](/img/structure/B14640923.png)
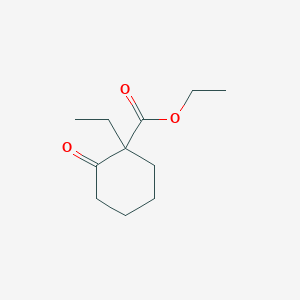

![4-Hydroxy-2-[hydroxy(phenyl)methyl]-2,5-dimethylfuran-3(2H)-one](/img/structure/B14640944.png)

